1,5-脱氧-4,6-O-苄叉-3-脱氧-D-葡萄糖醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

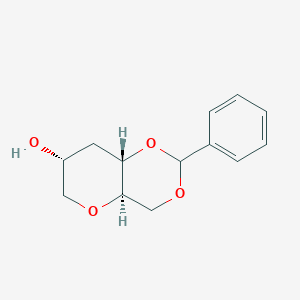

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol, also known as 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol, is a useful research compound. Its molecular formula is C₁₃H₁₆O₄ and its molecular weight is 236.26. The purity is usually 95%.

BenchChem offers high-quality 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物医药行业

“1,5-脱氧-4,6-O-苄叉-3-脱氧-D-葡萄糖醇”是一种宝贵的化合物,由于其潜在的开发价值,在生物医药行业得到广泛应用 {svg_1}.

糖尿病研究

该化合物在包括糖尿病在内的多种疾病的研究中得到了应用 {svg_2}. 大量研究表明,它在调节血糖水平和改善胰岛素敏感性方面具有有效性 {svg_3}.

糖核苷酸的制备

“1,5-脱氧-4,6-O-苄叉-3-脱氧-D-葡萄糖醇”是制备糖核苷酸的有用合成中间体 {svg_4}.

α-葡萄糖苷酶抑制活性

改变“1,5-脱氧-4,6-O-苄叉-3-脱氧-D-葡萄糖醇”核心上没食子酰基单元的位置会导致α-葡萄糖苷酶抑制活性的改变 {svg_5}. 值得注意的是,当没食子酰基单元位于C-2位时,表现出特别强的活性 {svg_6}.

生物活性

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol (commonly referred to as 1,5-AG) is a synthetic sugar derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol

The compound is synthesized through a multi-step process starting from tetra-O-acetyl-α-D-bromoglucose. The synthesis involves the formation of various intermediates and ultimately leads to the desired product with good yields. The detailed synthetic pathway can be summarized as follows:

- Starting Material : Tetra-O-acetyl-α-D-bromoglucose.

- Reagents : Sodium methoxide, benzaldehyde, and other solvents.

- Yield : Approximately 75% yield of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol after purification.

The structure of the compound can be characterized using NMR and mass spectrometry techniques, confirming its identity and purity .

α-Glucosidase Inhibition

One of the primary biological activities of 1,5-AG is its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help manage blood sugar levels by slowing down the absorption of glucose.

- Structure-Activity Relationship (SAR) : Studies have shown that modifications on the sugar core significantly affect α-glucosidase inhibitory activity. For instance:

Antioxidant Activity

In addition to enzyme inhibition, 1,5-AG exhibits antioxidant properties. The antioxidant activity is proportional to the number of galloyl units present in the structure.

- Comparative Analysis :

Case Study 1: Antiviral Potential

Research indicates that hexitol nucleic acids (HNA), which include derivatives like 1,5-AG, possess antiviral properties. These compounds have been shown to form stable duplexes with RNA and exhibit resistance to nuclease degradation . This characteristic suggests potential applications in antiviral therapies.

Case Study 2: Diabetes Management

A clinical study investigated the effects of α-glucosidase inhibitors on postprandial blood glucose levels in diabetic patients. The results indicated that compounds similar to 1,5-AG could effectively reduce glucose spikes after meals .

Summary Table of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| α-Glucosidase Inhibition | Slows carbohydrate absorption | Tetra-O-galloyl-1,5-AG: IC50 = 2.56 μM |

| Antioxidant Activity | Scavenges free radicals | Tetra-galloylated analogs: EC50 = 5.60 μM |

| Antiviral Activity | Forms stable RNA duplexes | High stability against nuclease degradation |

| Diabetes Management | Reduces postprandial blood glucose levels | Effective in clinical settings for glucose control |

属性

IUPAC Name |

(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-10-6-11-12(15-7-10)8-16-13(17-11)9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJFKAZEBRNCFB-DAAZQVBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2C1OC(OC2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CO[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。